molecular formula C21H32N3O5P B13120585 alpha-Diisopropylaminoethyl-alpha-phenylpyridine-2-acet-amidephosphatesalt

alpha-Diisopropylaminoethyl-alpha-phenylpyridine-2-acet-amidephosphatesalt

Cat. No.: B13120585
M. Wt: 437.5 g/mol
InChI Key: FZBXUVHCBSBVQV-UHFFFAOYSA-N
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Description

Alpha-Diisopropylaminoethyl-alpha-phenylpyridine-2-acet-amidephosphatesalt, also known as Disopyramide phosphate, is a chemical compound with the molecular formula C21H32N3O5P and a molecular weight of 437.47 g/mol . It is primarily used in the medical field for its antiarrhythmic properties, particularly in the treatment of certain types of irregular heartbeats.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Diisopropylaminoethyl-alpha-phenylpyridine-2-acet-amidephosphatesalt involves multiple steps. One common method includes the reaction of disopyramide with phosphoric acid to form the phosphate salt. The reaction typically occurs in an aqueous medium at controlled temperatures .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and filtration to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Alpha-Diisopropylaminoethyl-alpha-phenylpyridine-2-acet-amidephosphatesalt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of analogs with modified pharmacological profiles .

Scientific Research Applications

Alpha-Diisopropylaminoethyl-alpha-phenylpyridine-2-acet-amidephosphatesalt has several scientific research applications:

Mechanism of Action

The mechanism of action of alpha-Diisopropylaminoethyl-alpha-phenylpyridine-2-acet-amidephosphatesalt involves blocking sodium channels in cardiac cells. This action stabilizes the cardiac membrane and prevents abnormal electrical activity, thereby reducing the occurrence of arrhythmias. The compound primarily targets the fast sodium channels, which are crucial for the initiation and propagation of action potentials in cardiac tissue .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alpha-Diisopropylaminoethyl-alpha-phenylpyridine-2-acet-amidephosphatesalt is unique due to its specific chemical structure, which provides a distinct pharmacokinetic and pharmacodynamic profile. This uniqueness makes it particularly effective in certain types of arrhythmias where other compounds may not be as effective .

Properties

Molecular Formula

C21H32N3O5P

Molecular Weight

437.5 g/mol

IUPAC Name

N-[1-[di(propan-2-yl)amino]ethyl]-2-phenyl-2-pyridin-2-ylacetamide;phosphoric acid

InChI

InChI=1S/C21H29N3O.H3O4P/c1-15(2)24(16(3)4)17(5)23-21(25)20(18-11-7-6-8-12-18)19-13-9-10-14-22-19;1-5(2,3)4/h6-17,20H,1-5H3,(H,23,25);(H3,1,2,3,4)

InChI Key

FZBXUVHCBSBVQV-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)C(C)NC(=O)C(C1=CC=CC=C1)C2=CC=CC=N2.OP(=O)(O)O

Origin of Product

United States

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